![molecular formula C12H19N3 B2670179 1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine CAS No. 1339422-40-0](/img/structure/B2670179.png)

1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

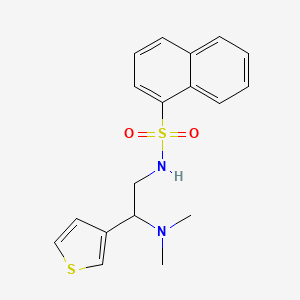

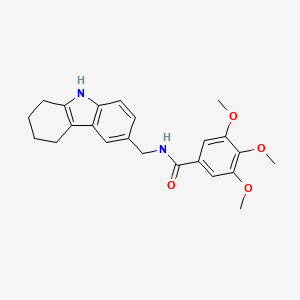

1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is a compound that has been studied for its potential use in the treatment of periodontitis . It is a derivative of the 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine class . This compound has been found to inhibit Porphyromonas gingivalis Glutaminyl Cyclase (PgQC), a promising drug target for the treatment of periodontitis .

Synthesis Analysis

The synthesis of this compound involves condensing an appropriate 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine with an appropriate alkyl isocyanate, alkyl isothiocyanate, or substituted S-methyl thiourea . This process is usually carried out in a solvent such as ethanol, acetonitrile, or dioxane, typically under reflux for 4 to 12 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroimidazo[4,5-c]pyridine scaffold . This scaffold is crucial for the potency of the compound .Aplicaciones Científicas De Investigación

Synthesis of Conformationally Constrained Inhibitors

The synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system has been achieved through an intramolecular cyclization process. This methodology is applied to produce conformationally restricted farnesyltransferase inhibitor analogues, noted for their improved in vivo metabolic stability (Dinsmore et al., 2000).

Novel One-Pot Access to Pyridines and Quinolines

Research has demonstrated a one-pot process for synthesizing dihydropyrindines and tetrahydroquinolines, highlighting the compound's utility in efficiently generating cyclopentyl and cyclohexyl annealed pyridines. This process underscores the significance of 1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine derivatives in pharmaceutical chemistry due to their broad applications (Yehia et al., 2002).

Green Chemistry Approaches

An efficient, metal-free procedure for synthesizing pyrido[1,2-a]benzimidazole from 2-aminopyridines and cyclohexanones has been described. This approach utilizes molecular oxygen as the green oxidant, demonstrating the compound's role in environmentally friendly chemical synthesis (Xie et al., 2016).

Development of Electrochromic Materials

A diamine containing a pyridine heterocyclic group and a pyrene substituent was synthesized for the preparation of poly(pyridine−imide). This material exhibits good thermal stability, a high dielectric constant, and strong fluorescent properties upon protonation with protic acid, suggesting its potential in electrochromic devices and other electronic applications (Liaw et al., 2007).

Insecticidal Activities

Tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized and tested for their insecticidal activities against pea aphids, demonstrating the compound's utility in developing new agrochemicals. The study found that the presence of certain substituents, particularly fluoro groups, significantly enhances these activities (Zhang et al., 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h9-10,13H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGDPOYQUVYLDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C2CCNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2670100.png)

![N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2670106.png)

![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2670111.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2670114.png)

![3-(3-Methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2670117.png)